4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile
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Overview
Description
4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group and subsequent reactions to form the morpholine and carbonitrile components. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Addition: : Addition of atoms or groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's ability to interact with biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of pain management, inflammation, and cancer treatment.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(2-Fluorophenyl)piperazine
1-(4-Fluorophenyl)piperazine
1-(2-Fluorophenyl)pyrrolidine
Uniqueness
4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile: stands out due to its unique combination of functional groups and structural features. This allows for a broader range of chemical reactions and biological interactions compared to its similar counterparts.
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-3-1-2-4-14(13)20-9-11(7-15(20)21)16(22)19-5-6-23-10-12(19)8-18/h1-4,11-12H,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBJSXXYOLXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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